molecular formula C14H21NO3 B2790306 4-(1-Adamantylamino)-4-oxobutanoic acid CAS No. 52986-22-8

4-(1-Adamantylamino)-4-oxobutanoic acid

Cat. No.: B2790306
CAS No.: 52986-22-8
M. Wt: 251.326
InChI Key: PGAQEOVRNCJNAA-UHFFFAOYSA-N
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Description

“4-(1-Adamantylamino)-4-oxobutanoic acid” is a compound that contains an adamantyl group. Adamantyl is a bulky, diamond-like structure that is often used in medicinal chemistry, catalyst development, and nanomaterials due to its unique structural, biological, and stimulus-responsive properties . The adamantyl group is known for its stability and reactivity when compared to simple hydrocarbon derivatives .


Synthesis Analysis

The synthesis of adamantyl-substituted compounds is often achieved via carbocation or radical intermediates . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .


Molecular Structure Analysis

The molecular structure of adamantyl compounds is characterized by a high degree of symmetry . The adamantyl group can readily intercept other groups to form new compounds . For example, in one study, the resulting adamantyl radical was found to readily intercept aldoxime to give an amino radical .


Chemical Reactions Analysis

Adamantyl compounds are known for their unique reactivity. They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical and Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .

Mechanism of Action

Target of Action

Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through radical-based functionalization reactions .

Biochemical Pathways

It’s worth noting that adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect various biochemical pathways involving these functional groups.

Pharmacokinetics

Adamantane derivatives are known for their unique structural properties, which might influence their pharmacokinetic behavior .

Result of Action

Given the diverse applications of adamantane derivatives in medicinal chemistry, catalyst development, and nanomaterials , it can be inferred that the compound might have a wide range of molecular and cellular effects.

Action Environment

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that various environmental factors might influence their action .

Future Directions

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The recent concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition . This encourages the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

Properties

IUPAC Name

4-(1-adamantylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAQEOVRNCJNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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